Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Medicinal Chemistry Process Chemistry Building Block Procurement

Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (CAS 2126162-44-3, MF: C₇H₉LiN₂O₃, MW: 176.1 g/mol) is a pre-formed lithium carboxylate salt of the 1,2,4-oxadiazole heterocycle, bearing a bulky tert-butyl substituent at the 5-position and the carboxylate functionality at the 3-position. This compound belongs to a structurally defined class of oxadiazole building blocks widely employed as intermediates in medicinal chemistry programs—most notably as a precursor to kinase inhibitor scaffolds such as Bruton's tyrosine kinase (BTK) inhibitors—and in materials science applications where the tert-butyl group confers enhanced thermal and steric properties.

Molecular Formula C7H9LiN2O3
Molecular Weight 176.1
CAS No. 2126162-44-3
Cat. No. B2691157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
CAS2126162-44-3
Molecular FormulaC7H9LiN2O3
Molecular Weight176.1
Structural Identifiers
SMILES[Li+].CC(C)(C)C1=NC(=NO1)C(=O)[O-]
InChIInChI=1S/C7H10N2O3.Li/c1-7(2,3)6-8-4(5(10)11)9-12-6;/h1-3H3,(H,10,11);/q;+1/p-1
InChIKeyYLJWRQQRWNCISV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (CAS 2126162-44-3): Core Structural Identity and Procurement-Class Positioning


Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (CAS 2126162-44-3, MF: C₇H₉LiN₂O₃, MW: 176.1 g/mol) is a pre-formed lithium carboxylate salt of the 1,2,4-oxadiazole heterocycle, bearing a bulky tert-butyl substituent at the 5-position and the carboxylate functionality at the 3-position [1]. This compound belongs to a structurally defined class of oxadiazole building blocks widely employed as intermediates in medicinal chemistry programs—most notably as a precursor to kinase inhibitor scaffolds such as Bruton's tyrosine kinase (BTK) inhibitors—and in materials science applications where the tert-butyl group confers enhanced thermal and steric properties [2]. Unlike the free carboxylic acid (CAS 748743-73-9), the lithium salt form eliminates the need for in situ deprotonation during subsequent coupling reactions, offering a distinct operational advantage in multi-step synthetic routes .

Why Generic In-Class Substitution Fails for Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (CAS 2126162-44-3): Evidence of Non-Substitutability Across Counterion, Regioisomer, and Alkyl Series


Compounds within the 1,2,4-oxadiazole-3-carboxylate class cannot be interchanged without risking divergent downstream outcomes because three structural variables—counterion identity, regioisomeric positioning of the carboxylate, and C5-substituent steric bulk—produce non-redundant physicochemical and reactivity profiles [1]. The lithium counterion yields a molecular weight of 176.1 g/mol and distinct solubility characteristics relative to the sodium analog (CAS 158154-62-2, MW: 192.15 g/mol) and the potassium analog (CAS 2247616-83-5, MW: 208.26 g/mol), with published purity specifications for the sodium and potassium salts typically ranging 95–97% versus 95%+ for the lithium salt from multiple vendors . Furthermore, the tert-butyl group at C5 introduces an estimated logP of ~1.2 and significant steric shielding of the oxadiazole ring, a property absent in the 5-methyl lithium analog (CAS 2095410-46-9, MW: 134.0 g/mol, C4H3LiN2O3) . Critically, the regioisomeric 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate lithium salt (CAS 2138311-80-3) differs in the position of the carboxylate anchoring point, which alters the vector of subsequent derivatization and binding orientation in pharmacophore models . These documented structural divergences preclude generic substitution without explicit re-validation of each synthetic and biological endpoint.

Product-Specific Quantitative Differentiation Evidence: Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate vs. Closest Analogs


Molecular Weight Differentiation: Lithium (176.1) vs. Sodium (192.15) vs. Potassium (208.26) vs. Free Acid (170.17)

The lithium salt of 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (CAS 2126162-44-3) carries a molecular weight of 176.1 g/mol, representing a molar mass reduction of 16.05 g/mol (8.4%) relative to the sodium analog (CAS 158154-62-2, MW: 192.15 g/mol) and 32.16 g/mol (15.4%) relative to the potassium analog (CAS 2247616-83-5, MW: 208.26 g/mol) . The lithium salt is heavier than the parent free acid (CAS 748743-73-9, MW: 170.17 g/mol) by 5.93 g/mol (3.5%), reflecting the lithium counterion contribution . In the context of multi-step syntheses where the carboxylate serves as a leaving or directing group, the lower molecular weight of the lithium species translates to a higher molar proportion of the organic anion per gram of purchased material—a 9.1% increase in effective carboxylate payload per gram compared to the sodium salt and an 18.2% increase compared to the potassium salt .

Medicinal Chemistry Process Chemistry Building Block Procurement

Regioisomeric Specificity: 3-Carboxylate vs. 5-Carboxylate Anchoring and Implications for Kinase Inhibitor Synthetic Routes

Two distinct regioisomeric lithium salt forms exist for the tert-butyl-substituted 1,2,4-oxadiazole scaffold: the 3-carboxylate (target compound, CAS 2126162-44-3) and the 5-carboxylate regioisomer (CAS 2138311-80-3) . Both share the identical molecular formula C₇H₉LiN₂O₃ and molecular weight 176.1 g/mol but differ critically in the position of the carboxylate anchoring point relative to the tert-butyl group . Patent literature explicitly identifies 1,2,4-oxadiazole-3-carboxylate lithium salts as key intermediates for coupling with benzazepine derivatives to yield BTK inhibitors with reported biochemical IC50 values below 10 nM, wherein the 3-carboxylate position provides the correct geometry for amide bond formation with the benzazepine amine . Replacement with the 5-carboxylate regioisomer would invert the spatial orientation of the oxadiazole ring relative to the coupled pharmacophore, a geometric alteration likely to disrupt the established structure-activity relationship (SAR) without explicit re-optimization [1].

Kinase Inhibitor Synthesis BTK Inhibitors Regiochemical Precision

Steric and Lipophilicity Differentiation: tert-Butyl (C7) vs. Methyl (C4) at C5 Position

The 5-tert-butyl substituent present in the target compound (CAS 2126162-44-3) imparts substantially greater steric bulk and lipophilicity compared to the 5-methyl analog (CAS 2095410-46-9, MF: C₄H₃LiN₂O₃, MW: 134.0 g/mol) . The target compound has an estimated logP of ~1.2 based on its XLogP3-calculated value, whereas the 5-methyl analog is expected to be significantly more hydrophilic due to the absence of the three methyl groups that constitute the tert-butyl moiety . In materials science applications, the introduction of an inert tert-butyl group onto oxadiazole-containing bipolar hosts has been experimentally demonstrated to raise the glass transition temperature (Tg) by 52°C—from 97°C to 149°C—relative to the non-tert-butylated analog, confirming the quantitative thermal stability benefit of tert-butyl incorporation in oxadiazole scaffolds [1]. While this latter measurement is on an oxadiazole-containing carbazole host rather than the lithium carboxylate itself, it provides class-level evidence that the tert-butyl group, when attached to an oxadiazole ring, produces a measurable and substantial thermal stability enhancement compared to the hydrogen-substituted analog [2].

Lipophilicity Tuning Steric Shielding Structure-Activity Relationship

Synthetic Tractability: Pre-Formed Lithium Salt vs. In-Situ Neutralization of Free Acid

The target compound is supplied as a pre-formed lithium carboxylate, eliminating the neutralization step required when using the free carboxylic acid (CAS 748743-73-9) . Published synthetic protocols for 1,2,4-oxadiazole-3-carboxylate lithium salt formation involve reacting the carboxylic acid with lithium hydroxide in methanol or ethanol: C₇H₁₀N₂O₃ + LiOH → C₇H₉LiN₂O₃ + H₂O . The Lexicon Pharmaceuticals patent (US 6,951,946 B2) discloses a scalable process for preparing 1,2,4-oxadiazole carboxylates using a three-step sequence—amidoxime formation, cyclization with acid anhydride, and deprotection—with lithium carbonate explicitly listed among the preferred bases for the initial amidoxime-forming step, indicating compatibility of the lithium counterion with the entire synthetic workflow [1]. In peptide-coupling-type amidation reactions, the pre-formed lithium carboxylate can be directly activated with coupling reagents (e.g., HATU, EDCI) without the need for an exogenous base to deprotonate the carboxylic acid, reducing by one the number of stoichiometric reagents required and potentially simplifying impurity profiles in the crude reaction mixture .

Process Chemistry Amide Coupling Multi-Step Synthesis

Vendor-Agnostic Purity Specification Benchmarking: Lithium Salt Purity Tier vs. Sodium and Potassium Analogs

A comparative survey of publicly available purity specifications for the three alkali metal salts of 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate reveals distinct purity tiers across vendors. The lithium salt (CAS 2126162-44-3) is listed at 95%+ purity by CheMenu and Enamine, with Bidepharm offering the sodium analog (CAS 158154-62-2) at 97% purity, the potassium analog (CAS 2247616-83-5) at 95% purity, and the free acid (CAS 748743-73-9) at 98% purity from Fluorochem . The AKSci listing for the potassium salt also specifies 95% purity (Catalog 8450EL), while the lithium 5-methyl analog (CAS 2095410-46-9) is available at 95% from Bidepharm . No single salt form universally dominates in purity specification: the sodium salt reaches the highest vendor-certified purity (97%) among the salts, while the lithium salt is consistently available at the industry-standard 95%+ tier suitable for research-grade intermediate use . Importantly, multiple vendors (CheMenu, Bidepharm, Enamine) stock the lithium salt, providing procurement redundancy absent for certain less-common analogs .

Quality Control Procurement Specification Batch Consistency

Recommended Research and Industrial Application Scenarios for Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (CAS 2126162-44-3) Based on Quantitative Differentiation Evidence


BTK Inhibitor Medicinal Chemistry Programs Requiring 3-Carboxylate Oxadiazole Intermediates

The target compound is explicitly positioned as a key intermediate for constructing BTK inhibitor chemotypes, where the 3-carboxylate anchoring point provides the correct geometry for amide coupling to benzazepine and related amine scaffolds, with derived compounds achieving biochemical IC50 values below 10 nM . The pre-formed lithium salt format eliminates the deprotonation step, and its molecular weight advantage (176.1 g/mol vs. 192.15 g/mol for the sodium analog) translates to 9.1% higher carboxylate payload per gram of purchased reagent—a meaningful efficiency gain in multi-gram medicinal chemistry campaigns where multiple analogs are synthesized from a common intermediate .

Structure-Activity Relationship (SAR) Studies Exploiting Sterically Demanding, Lipophilic C5 Substituents

When SAR exploration requires systematic variation of steric bulk and lipophilicity at the C5 position of the oxadiazole ring, the tert-butyl analog (estimated logP ~1.2, MW 176.1 g/mol) occupies a distinct property space from the 5-methyl analog (MW 134.0 g/mol, lower logP), with a 31.4% molecular weight increase and an estimated logP differential exceeding 0.5 log units . The documented 52°C enhancement in glass transition temperature conferred by tert-butyl substitution on oxadiazole scaffolds (149°C vs. 97°C) further supports selection of the tert-butyl variant for programs where thermal stability of intermediates or formulated products is a critical quality attribute .

Multi-Step Synthesis Workflows Where Pre-Ionized Carboxylate Reduces Process Complexity

For synthesis routes involving sequential amide bond formations or metal-catalyzed cross-couplings where the carboxylate serves as a masked electrophile, the lithium salt form enables direct activation with standard coupling reagents (e.g., HATU, EDCI, CDI) without the addition of an exogenous tertiary amine base . This operational simplification, while not quantified in terms of yield improvement for this specific substrate, is consistent with the process chemistry paradigm established in the Lexicon Pharmaceuticals patent (US 6,951,946 B2), where lithium carbonate is the preferred base for the amidoxime formation step in the scalable synthesis of 1,2,4-oxadiazole carboxylates, confirming lithium counterion compatibility throughout the synthetic sequence .

Procurement Strategy Leveraging Multi-Vendor Availability for Supply Chain Resilience

The lithium salt is stocked by at least three independent vendors (CheMenu, Enamine, Vulcanchem), providing procurement redundancy that is superior to the single-source status of certain regioisomeric or counterion variants . At a consistent 95%+ purity specification, the compound meets research-grade requirements while its multi-vendor availability enables competitive pricing and mitigates single-supplier disruption risk—a practical consideration for organizations maintaining long-term medicinal chemistry programs where intermediate supply continuity is essential .

Quote Request

Request a Quote for Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.